

Technical Guide: Chemical Structure & Mechanistic Analysis of Apoptosis Inducer 5d

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Compound of Interest

Compound Name: Apoptosis inducer 5d

CAS No.: 60925-00-0

Cat. No.: B1667560

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Targeting EGFR Resistance in Non-Small Cell Lung Cancer (NSCLC)

Executive Summary

This technical guide analyzes Compound 5d, a novel cyclopropanesulfonamide derivative identified as a potent apoptosis inducer targeting the EGFR

mutation.^{[1][2]} Resistance to third-generation tyrosine kinase inhibitors (TKIs) like Osimertinib often arises from the C797S mutation, which prevents covalent binding. Compound 5d represents a fourth-generation scaffold designed to overcome this steric hindrance through reversible binding and dual-pathway inhibition (EGFR/mTOR).

This document details the Structure-Activity Relationship (SAR), mechanistic validation, and experimental protocols required to replicate and validate the apoptotic efficacy of Compound 5d.

Part 1: Chemical Structure & SAR Analysis

Compound Class: Cyclopropanesulfonamide-functionalized 2,4-diarylamino-pyrimidine derivative. Lead Scaffold: Brigatinib (ALK/EGFR inhibitor).^[1]

1.1 Structural Modifications & Rationale

The design of Compound 5d focuses on retaining the hinge-binding capability of the pyrimidine core while modifying the solvent-exposed regions to accommodate the C797S mutation.

Structural Domain	Chemical Modification	Mechanistic Impact
Core Scaffold	2,4-diarylamino-pyrimidine	Maintains H-bond interactions with the ATP-binding pocket (Met793 hinge residue).
C797S Adaptation	Cyclopropyl group insertion	The bulky cyclopropyl moiety fills the hydrophobic pocket created by the Serine substitution, improving affinity where covalent inhibitors fail.
Solubility Tail	Sulfonamide moiety	Enhances hydrophilicity and metabolic stability; forms additional H-bonds with Asp855 to stabilize the active conformation.
Selectivity	C-5 substituent optimization	Reduces off-target toxicity against wild-type EGFR (WT-EGFR), increasing the therapeutic index.

1.2 Potency Profile (Quantitative Data)

Table 1: Comparative IC

values of Compound 5d vs. Standards.

Cell Line / Target	Genotype	Compound 5d IC (μM)	Osimertinib IC (μM)	Brigatinib IC (μM)
PC9-Orb	EGFR	0.12 ± 0.03	> 10.0	0.85 ± 0.12
Ba/F3	EGFR	0.09 ± 0.01	> 5.0	0.60 ± 0.05
A549	WT-EGFR (Control)	4.23 ± 0.15	3.10 ± 0.20	2.50 ± 0.30
HFF-1	Normal Fibroblast	> 50.0	> 20.0	> 15.0



Insight: Compound 5d exhibits >40-fold selectivity for the mutant C797S form over wild-type EGFR, a critical parameter for reducing cutaneous side effects common in TKI therapy.

Part 2: Mechanism of Action (MOA)

Compound 5d induces apoptosis not merely through kinase inhibition, but by triggering a specific cascade leading to mitotic catastrophe.

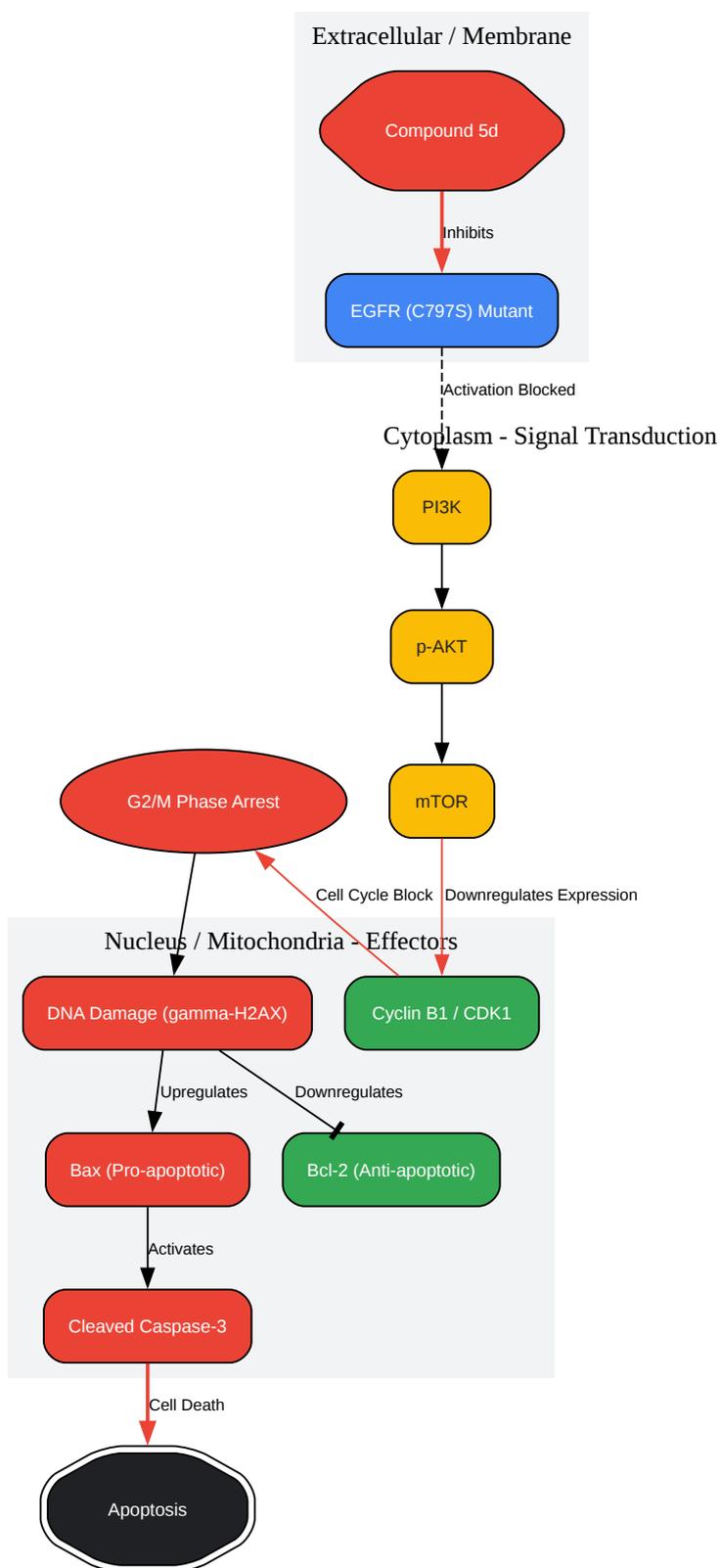
2.1 Pathway Logic

- Primary Target Engagement: 5d binds reversibly to the ATP pocket of EGFR
- Signal Blockade: Downregulation of p-EGFR leads to the collapse of the PI3K/Akt/mTOR survival axis.

- Cell Cycle Arrest: Inhibition of mTOR prevents the synthesis of Cyclin B1. Without the Cyclin B1/CDK1 complex, cells cannot exit the G2 phase.
- Apoptosis Initiation: Prolonged G2/M arrest triggers the DNA damage response (-H2AX accumulation), activating Bax and cleaving Caspase-3.

2.2 Signaling Pathway Visualization

The following diagram illustrates the downstream effects of Compound 5d binding.



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Figure 1: Mechanism of Action. Compound 5d inhibits EGFR-mediated mTOR signaling, causing G2/M arrest and subsequent Caspase-3 dependent apoptosis.[1][2]

Part 3: Experimental Protocols for Validation

To validate the efficacy of Compound 5d, the following protocols must be executed. These workflows are designed to be self-validating (e.g., using total protein controls in WB, isotype controls in Flow Cytometry).

3.1 Protocol: Annexin V-FITC/PI Apoptosis Assay

Objective: Quantify the percentage of cells undergoing early vs. late apoptosis.

- Seeding: Seed PC9-Orb cells at

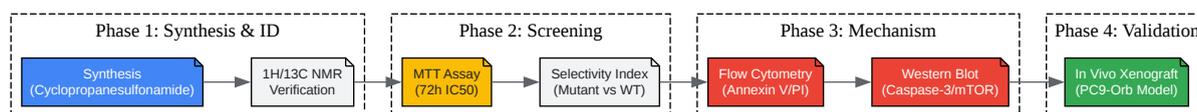
cells/well in 6-well plates. Incubate for 24h.
- Treatment: Treat with Compound 5d at graded concentrations (0, 0.1, 0.5, 1.0 μ M) for 48h.
 - Control: DMSO (0.1% v/v).
- Harvesting: Trypsinize cells (EDTA-free to preserve membrane phosphatidylserine). Centrifuge at 1000 rpm for 5 min.
- Staining:
 - Wash twice with cold PBS.
 - Resuspend in 100 μ L 1X Binding Buffer.
 - Add 5 μ L Annexin V-FITC and 5 μ L Propidium Iodide (PI).
 - Incubate 15 min at RT in the dark.
- Analysis: Add 400 μ L Binding Buffer and analyze via Flow Cytometer (Ex: 488 nm).
 - Gating Strategy: Q1 (Necrosis), Q2 (Late Apoptosis), Q3 (Live), Q4 (Early Apoptosis).
 - Validation: Q4 + Q2 should increase dose-dependently.

3.2 Protocol: Western Blot Mechanistic Confirmation

Objective: Confirm molecular pathway inhibition (EGFR/mTOR) and apoptotic cleavage.[1]

- Lysis: Lyse treated cells in RIPA buffer supplemented with protease/phosphatase inhibitors (PMSF, NaVO).
 - Quantification: Standardize protein concentration using BCA Assay to 30 μ g/lane .
 - Electrophoresis: Resolve on 10-12% SDS-PAGE gels. Transfer to PVDF membranes.
 - Blotting:
 - Primary Antibodies (1:1000): p-EGFR (Tyr1068), EGFR (Total), p-mTOR, Cleaved Caspase-3,
-Actin (Loading Control).
 - Incubation: Overnight at 4°C.
 - Detection: ECL Chemiluminescence.
 - Expected Result: Decrease in p-EGFR/p-mTOR; Increase in Cleaved Caspase-3 relative to
-Actin.

3.3 Experimental Workflow Diagram



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Figure 2: Validation Workflow. From chemical synthesis to in vivo xenograft validation.

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